molecular formula C20H19N3O3S B2705264 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-21-2

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2705264
CAS No.: 672949-21-2
M. Wt: 381.45
InChI Key: ZPVNGJSECATYIP-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a synthetic organic compound featuring the imidazo[1,2-c]quinazoline scaffold, a structure of significant interest in medicinal chemistry research . While the specific biological profile of this compound is an area of ongoing investigation, derivatives within the broader imidazoquinazoline family have been explored for various pharmacological activities. Recent scientific literature highlights that the imidazo[1,2-c]quinazoline nucleus serves as a potent scaffold for the development of novel inhibitors, with research demonstrating its application in areas such as α-glucosidase inhibition . Furthermore, the quinazolinone core is a privileged structure in drug discovery, known to confer a wide range of biological activities in other compounds . The presence of the dimethoxy and sulfanyl benzyl substituents on this core structure provides key sites for structure-activity relationship (SAR) studies, allowing researchers to probe interactions with biological targets. This compound is offered as a high-quality chemical tool to support advanced investigative efforts in hit-to-lead optimization and mechanistic studies.

Properties

IUPAC Name

8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-4-6-13(7-5-12)11-27-20-21-15-9-17(26-3)16(25-2)8-14(15)19-22-18(24)10-23(19)20/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVNGJSECATYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C4=NC(=O)CN42)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazoquinazolinone core, followed by the introduction of methoxy and sulfanyl substituents. Common reagents used in these reactions include methoxybenzene, methylbenzyl chloride, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the synthesis while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazoquinazolinone core can be reduced to form dihydro derivatives.

    Substitution: The sulfanyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the imidazoquinazolinone core can produce dihydro derivatives. Substitution reactions can lead to the formation of various substituted imidazoquinazolinones.

Scientific Research Applications

8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related derivatives, focusing on substituent variations and physicochemical properties:

Compound Name Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Yield (%) Key Features
8,9-Dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 4-Methylbenzylsulfanyl C₂₀H₁₉N₃O₃S 381.45 74051-22-2 N/A N/A Balanced lipophilicity; synthetic efficiency via one-pot methods .
8,9-Dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 2-Methylbenzylsulfanyl C₂₀H₁₉N₃O₃S 381.45 439109-19-0 N/A N/A Ortho-substitution may sterically hinder interactions .
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3,4-Dichlorobenzylsulfanyl C₂₀H₁₇Cl₂N₃O₃S 450.34 N/A N/A N/A Electron-withdrawing Cl groups enhance electrophilicity .
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 3,4,4-Trifluorobutenylsulfanyl C₁₆H₁₄F₃N₃O₃S 385.36 439109-31-6 N/A N/A Fluorine atoms improve metabolic stability and electronegativity .
3-Isopropyl-8,9-dimethoxy-5-(octylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Octylsulfanyl C₂₃H₃₂N₃O₃S 454.59 1024591-25-0 N/A N/A Long alkyl chain increases lipophilicity, reducing aqueous solubility .
5,6-Dihydro-5-thioxoimidazo[1,2-c]quinazolin-2(3H)-one (5a) Thioxo (no sulfanyl chain) C₁₀H₇N₃OS 233.25 N/A >320 41 High thermal stability; reactive thioxo group .

Key Observations

Substituent Lipophilicity :

  • Derivatives with alkylsulfanyl chains (e.g., octyl in ) exhibit higher logP values, favoring membrane permeability but reducing solubility.
  • Aromatic sulfanyl groups (e.g., 4-methylbenzyl in the target compound) balance lipophilicity and steric bulk, optimizing drug-like properties.

Chlorine or fluorine substituents () introduce electron-withdrawing effects, which may improve interactions with polar residues in biological targets.

Synthetic Accessibility :

  • The target compound and its analogues are synthesized via one-pot reactions (), achieving moderate yields (38–42% in ).
  • Thioxo derivatives (e.g., 5a in ) require simpler syntheses but may exhibit lower stability compared to sulfanyl-substituted analogues.

Thermal Stability :

  • Compounds with rigid fused-ring systems (e.g., 5a in ) show exceptionally high melting points (>320°C), whereas flexible substituents (e.g., octylsulfanyl) likely reduce thermal stability.

Biological Activity

The compound 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one is a member of the imidazoquinazoline family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H25N3O3S
  • Molecular Weight : 471.57 g/mol
  • CAS Number : 477768-50-6
  • Boiling Point : 565.6 ± 60.0 °C (Predicted)
  • Density : 1.34 ± 0.1 g/cm³ (Predicted)
  • pKa : -1.84 ± 0.20 (Predicted)

The compound features a unique structure with methoxy and sulfanyl groups attached to an imidazoquinazoline scaffold, which may influence its biological activity.

Antidiabetic Potential

Recent studies have highlighted the potential of imidazoquinazolines as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can be beneficial in managing type 2 diabetes mellitus (T2DM). The compound exhibited significant inhibitory activity against α-glucosidase, with IC50 values indicating it is several times more potent than standard drugs like acarbose .

Table 1: Inhibitory Activity of Imidazoquinazolines

CompoundIC50 (μM)Remarks
Acarbose750.0 ± 1.5Standard control
8,9-Dimethoxy Imidazoquinazoline12.44 ± 0.38 to 308.33 ± 0.06Several derivatives showed enhanced potency

Anticancer Activity

The imidazoquinazoline derivatives have also been investigated for their anticancer properties. Specifically, compounds with similar structural features have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Imidazoquinazoline derivatives have displayed antimicrobial activities against a range of pathogens. The presence of methoxy and sulfanyl groups appears to enhance their efficacy against bacterial strains, potentially through disrupting microbial cell membranes or inhibiting vital metabolic pathways.

The proposed mechanisms through which This compound exerts its biological effects include:

  • Enzyme Inhibition : Particularly α-glucosidase and other metabolic enzymes.
  • Cell Cycle Modulation : Inducing apoptosis in cancer cells by affecting cell cycle regulators.
  • Antimicrobial Action : Disrupting bacterial cell wall synthesis or function.

Study on α-Glucosidase Inhibition

In a controlled study, various substituted imidazoquinazolines were synthesized and tested for their α-glucosidase inhibitory activity. The findings indicated that compounds with electron-donating groups like methoxy significantly improved inhibitory potency compared to those with electron-withdrawing groups .

Anticancer Efficacy Assessment

A series of in vitro studies evaluated the cytotoxic effects of different imidazoquinazoline derivatives on several cancer cell lines, including breast and colon cancer cells. The results demonstrated that specific substitutions on the quinazoline core could enhance anticancer activity significantly .

Q & A

Q. What are the established synthetic routes for 8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one?

The compound can be synthesized via intramolecular cyclization of precursors containing hydrazine and thiourea derivatives. Key steps include:

  • Cyclocondensation : Reacting 2-hydrazinobenzoic acid derivatives with dimethyl N-cyanoimidodithiocarbonate in ethanol under triethylamine catalysis, followed by acidification and recrystallization (e.g., ethanol or dioxane) to isolate intermediates .
  • Oxidation : Subsequent oxidation of sulfanyl groups using hydrogen peroxide in glacial acetic acid to stabilize the final product .
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy, sulfanyl groups) and aromatic proton environments .
  • HRMS : High-resolution mass spectrometry for molecular weight validation and fragmentation pattern analysis .
  • IR Spectroscopy : Identification of functional groups like lactam (C=O stretch at ~1680 cm1^{-1}) and sulfanyl (S–H stretch at ~2550 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

Based on structurally similar sulfanyl-containing heterocycles:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under inert gas (N2_2) at 2–8°C to avoid oxidation or moisture absorption .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can reaction efficiency be optimized during synthesis?

Advanced strategies include:

  • Catalyst Screening : Evaluate deep eutectic solvents (DES) or phase-transfer catalysts to reduce reaction time (e.g., from 24 h to 6 h) and improve yields (≥85%) .
  • Microwave-Assisted Synthesis : Enhance cyclization kinetics using controlled microwave irradiation (e.g., 100°C, 300 W) to minimize side products .
  • DFT Calculations : Predict reaction pathways and transition states to identify rate-limiting steps .

Q. How should researchers resolve contradictions in reported bioactivity data?

Methodological approaches include:

  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines to validate potency (e.g., IC50_{50} values) .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., replacing 4-methylbenzyl with fluorobenzyl) to isolate critical substituents .
  • Reproducibility Checks : Validate protocols via interlaboratory studies, ensuring consistent solvent purity (e.g., DMSO-free for cytotoxicity assays) .

Q. What experimental designs are suitable for assessing environmental impact?

Follow frameworks from long-term ecotoxicology studies:

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure half-life in aquatic systems .
  • Trophic Transfer Analysis : Expose model organisms (e.g., Daphnia magna, zebrafish embryos) to quantify bioaccumulation factors (BCF) .
  • QSAR Modeling : Predict environmental persistence and toxicity using software like EPI Suite™ .

Q. How can crystallographic data improve formulation stability?

  • X-Ray Diffraction : Resolve crystal packing motifs (e.g., hydrogen-bonded chains along the b-axis) to predict solubility and polymorph stability .
  • Hygroscopicity Testing : Monitor moisture uptake in different crystal forms (e.g., monoclinic vs. triclinic) under accelerated storage conditions (40°C/75% RH) .

Methodological Resources

  • Synthetic Protocols : Refer to Al-Salahi et al. (2012) for oxidation mechanisms and Liu et al. (2023) for DFT-guided optimization .
  • Safety Guidelines : Follow LGC Standards’ protocols for sulfanyl heterocycles .
  • Bioactivity Validation : Use PubChem’s antimicrobial assay datasets as benchmarks .

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